1-[(2-chlorophenyl)sulfonyl]-2-(4-fluorophenyl)pyrrolidine
Overview
Description
1-[(2-chlorophenyl)sulfonyl]-2-(4-fluorophenyl)pyrrolidine is a useful research compound. Its molecular formula is C16H15ClFNO2S and its molecular weight is 339.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.0496058 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Degradation and Toxicity
A review focuses on the environmental degradation of polyfluoroalkyl chemicals, including pathways leading to the formation of perfluoroalkyl acids through microbial and abiotic degradation. The persistence and toxicological concerns of these degradation products are highlighted, underlining the need for understanding their fate in the environment (Liu & Avendaño, 2013).
Analysis and Monitoring
Another study reviews the analysis and environmental monitoring of emerging fluoroalkylether substances, providing an inventory of their structures and discussing their occurrence, fate, and effects compared to legacy substances like PFOA and PFOS. This review underscores the challenges and advancements in detecting and understanding the impacts of these compounds (Munoz et al., 2019).
Ecological and Human Health Risks
A comprehensive review of poly- and perfluoroalkyl substances in aquatic environments discusses the identification of novel PFASs, their detection methodologies, and the removal techniques during water treatment processes. It highlights the critical need for further studies on the transformation and removal of these compounds to mitigate their ecological and health risks (Xiao, 2017).
Regulatory Perspectives and Toxicity Assessment
The article on fluoropolymers assesses their classification as "polymers of low concern" based on their stability and negligible bioavailability. It argues for the separation of fluoropolymers from other PFAS classes for hazard assessment due to their distinct properties and lower environmental and health risks (Henry et al., 2018).
Novel Fluorinated Alternatives
Research on novel fluorinated alternatives to PFASs discusses the environmental presence and potential toxicities of these substitutes, indicating that some may pose similar or greater risks than the substances they replace. This highlights the necessity of further toxicological studies to evaluate their safety (Wang et al., 2019).
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-2-(4-fluorophenyl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2S/c17-14-4-1-2-6-16(14)22(20,21)19-11-3-5-15(19)12-7-9-13(18)10-8-12/h1-2,4,6-10,15H,3,5,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJXQHVYUKWQEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.